molecular formula C13H12N2O2S B15079071 N'-[1-(4-hydroxyphenyl)ethylidene]-2-thiophenecarbohydrazide

N'-[1-(4-hydroxyphenyl)ethylidene]-2-thiophenecarbohydrazide

Cat. No.: B15079071
M. Wt: 260.31 g/mol
InChI Key: NKTJLKGKXLLMKG-NTEUORMPSA-N
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Description

N’-[1-(4-hydroxyphenyl)ethylidene]-2-thiophenecarbohydrazide is a chemical compound with the molecular formula C13H12N2O2S and a molecular weight of 260.317 g/mol . This compound is known for its unique structure, which includes a thiophene ring and a hydrazide group, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[1-(4-hydroxyphenyl)ethylidene]-2-thiophenecarbohydrazide typically involves the condensation of 4-hydroxyacetophenone with thiophene-2-carbohydrazide under acidic or basic conditions . The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for N’-[1-(4-hydroxyphenyl)ethylidene]-2-thiophenecarbohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, solvent recovery, and purification steps to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N’-[1-(4-hydroxyphenyl)ethylidene]-2-thiophenecarbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the hydrazide group to an amine.

    Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

N’-[1-(4-hydroxyphenyl)ethylidene]-2-thiophenecarbohydrazide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N’-[1-(4-hydroxyphenyl)ethylidene]-2-thiophenecarbohydrazide involves its interaction with various molecular targets. The compound can bind to specific enzymes or receptors, modulating their activity and leading to a biological response. The exact pathways and targets depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[1-(4-hydroxyphenyl)ethylidene]-2-thiophenecarbohydrazide is unique due to its specific combination of a thiophene ring and a hydrazide group. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C13H12N2O2S

Molecular Weight

260.31 g/mol

IUPAC Name

N-[(E)-1-(4-hydroxyphenyl)ethylideneamino]thiophene-2-carboxamide

InChI

InChI=1S/C13H12N2O2S/c1-9(10-4-6-11(16)7-5-10)14-15-13(17)12-3-2-8-18-12/h2-8,16H,1H3,(H,15,17)/b14-9+

InChI Key

NKTJLKGKXLLMKG-NTEUORMPSA-N

Isomeric SMILES

C/C(=N\NC(=O)C1=CC=CS1)/C2=CC=C(C=C2)O

Canonical SMILES

CC(=NNC(=O)C1=CC=CS1)C2=CC=C(C=C2)O

Origin of Product

United States

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